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Compound of Interest

Compound Name: X-press Tag Peptide

Cat. No.: B1574768

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed protocol for the use of Anti-Xpress monoclonal
antibody in Western Blotting applications. The Xpress™ epitope tag (Asp-Leu-Tyr-Asp-Asp-
Asp-Asp-Lys) is a widely used tool for the detection, purification, and localization of
recombinant proteins.[1][2][3] This protocol outlines the necessary steps from sample
preparation to signal detection to ensure specific and sensitive detection of Xpress-tagged
fusion proteins.

Data Presentation

For optimal results, careful titration of antibodies and optimization of experimental conditions
are crucial. The following tables provide recommended starting concentrations and ranges for
key quantitative parameters in a Western Blotting experiment using an Anti-Xpress antibody.

Table 1: Antibody Dilutions
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] Recommended o .
Antibody Type . L Dilution Range Diluent
Starting Dilution
Anti-Xpress Primary 5% non-fat dry milk or
_ 1:5000 1:1000 - 1:10,000 _
Antibody BSAin TBST/PBST
HRP-conjugated 5% non-fat dry milk or
_ 1:10,000 1:5000 - 1:20,000 _
Secondary Antibody BSAin TBST/PBST

Note: The optimal antibody concentration should be determined experimentally for each
specific application and protein of interest.[4]

Table 2: Reagent and Buffer Compositions

Reagent/Buffer Composition

50 mM Tris-HCI (pH 7.5), 150 mM NacCl, 1%
Cell Lysis Buffer (e.g., NP-40) NP-40, 1 mM EDTA (pH 8.0). Freshly add
protease and phosphatase inhibitors.[5]

2% SDS, 10% glycerol, 100 mM DTT, 60 mM

SDS-PAGE Sample Buffer (4x) ]
Tris pH 6.8, and 0.001% bromophenol blue.

25 mM Tris, 192 mM glycine, 20% v/v methanol,

Transfer Buffer (Tris-Glycine)
pH 8.3.

10 mM Tris-HCI (pH 8.0), 150 mM NacCl, 0.05%

TBST (Tris-Buffered Saline with Tween 20)
Tween 20.

5% non-fat dry milk or 3-5% Bovine Serum

Blocking Buffer ) )
Albumin (BSA) in TBST.

Experimental Protocols

This section details the step-by-step methodology for performing a Western Blot to detect

Xpress-tagged proteins.

Sample Preparation and Protein Quantification
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e Cell Lysis:

o

For adherent cells, wash the cell culture dish with ice-cold PBS.

o Add an appropriate volume of ice-cold lysis buffer (e.g., 0.8-1 ml for a 10-cm dish with
>70% confluency).

o Scrape the cells and transfer the lysate to a microcentrifuge tube.
o For suspension cells, pellet the cells and resuspend in lysis buffer.

o Pipette the cell suspension up and down multiple times and sonicate briefly on ice to
ensure complete lysis.

o Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
o Transfer the supernatant (containing the protein lysate) to a fresh tube.
e Protein Quantification:

o Determine the protein concentration of the lysate using a standard protein assay, such as
the BCA Protein Assay. This is crucial for ensuring equal loading of protein in each lane of
the gel.

SDS-PAGE and Protein Transfer

e Sample Loading:

o Mix the desired amount of protein lysate (typically 20-50 pg) with SDS-PAGE sample
buffer.

o Boil the samples at 95-100°C for 5-10 minutes.

o Load the samples and a pre-stained protein ladder into the wells of an SDS-
polyacrylamide gel.

o Electrophoresis:
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o Run the gel according to the manufacturer's instructions. The voltage and run time will
depend on the gel percentage and apparatus.

e Protein Transfer:

o Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. PVDF
membranes are often preferred for their higher protein binding capacity.

o Perform the transfer using a wet or semi-dry transfer system. For wet transfer, a common
condition is 100V for 1 hour.

Immunodetection

e Blocking:
o After transfer, wash the membrane briefly with TBST.

o Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle
agitation. This step is critical to prevent non-specific antibody binding.

e Primary Antibody Incubation:

o Dilute the Anti-Xpress primary antibody in blocking buffer to the desired concentration
(e.g., 1:5000).

o Incubate the membrane with the primary antibody solution for 1 hour at room temperature
or overnight at 4°C with gentle agitation.

e Washing:

o Wash the membrane three times for 5-10 minutes each with TBST to remove unbound
primary antibody.

e Secondary Antibody Incubation:

o Dilute the HRP-conjugated anti-mouse secondary antibody in blocking buffer.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Incubate the membrane with the secondary antibody solution for 1 hour at room
temperature with gentle agitation.

e Final Washes:

o Repeat the washing step (three times for 5-10 minutes each with TBST) to remove
unbound secondary antibody.

Signal Detection

e Chemiluminescent Detection:
o Prepare the chemiluminescent substrate according to the manufacturer's instructions.
o Incubate the membrane with the substrate for 1-5 minutes.

o Capture the chemiluminescent signal using an imager or by exposing the membrane to X-
ray film.

Mandatory Visualization

The following diagrams illustrate the key workflows in the Anti-Xpress Western Blotting
protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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